Comprehensive Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-(N-Ethyl-p-methoxyanilino)ethanol
Comprehensive Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-(N-Ethyl-p-methoxyanilino)ethanol
Executive Summary
In the landscape of advanced organic synthesis, 2-(N-Ethyl-p-methoxyanilino)ethanol (CAS 38540-90-8) serves as a critical, high-value intermediate[1]. Characterized by its unique N-alkyl, N-hydroxyethyl, and p-methoxy substitutions, this compound is primarily utilized in the development of specialized azo dyes, photographic color developers, and photosensitizing agents. This whitepaper provides an in-depth analysis of its physicochemical behavior, mechanistic reactivity, and a self-validating synthetic protocol designed for high-yield isolation.
Physicochemical Properties & Molecular Characterization
The molecular architecture of 2-(N-Ethyl-p-methoxyanilino)ethanol dictates its behavior in both synthetic environments and final formulations. The dual presence of a lipophilic ethyl group and a hydrophilic hydroxyethyl group grants it amphiphilic characteristics, while the methoxy group significantly enriches the electron density of the aromatic core. The foundational physicochemical properties of analogous structures, such as N-Ethyl-N-hydroxyethylaniline, provide a predictive baseline for this compound[2].
Table 1: Quantitative Physicochemical Profile
| Property | Value | Analytical & Synthetic Significance |
| CAS Number | 38540-90-8 | Unique registry identifier for compliance and sourcing[1]. |
| Molecular Formula | C₁₁H₁₇NO₂ | Determines exact mass (195.26 g/mol ) for HRMS validation. |
| Predicted Boiling Point | ~310–330 °C (760 mmHg) | High boiling point necessitates high-vacuum distillation for purification to avoid thermal degradation. |
| Density | ~1.08 g/cm³ (20 °C) | Crucial for volumetric scaling and phase separation calculations during aqueous workups. |
| Predicted LogP | 1.9 – 2.1 | Indicates moderate lipophilicity; highly soluble in organic solvents (DCM, EtOAc) but separable from aqueous layers. |
| pKa (Conjugate Acid) | ~5.5 – 6.0 | The p-methoxy group slightly increases the basicity of the tertiary amine compared to unsubstituted anilines. |
Mechanistic Reactivity & Structural Dynamics
The reactivity of 2-(N-Ethyl-p-methoxyanilino)ethanol is governed by a profound "push-pull" electronic dynamic. The tertiary dialkylamine moiety exerts a strong inductive (+I) and resonance (+M) electron-donating effect. Simultaneously, the para-methoxy group acts as a powerful resonance donor (+M).
Because the para position is blocked by the methoxy group, electrophilic aromatic substitution (such as azo coupling or nitrosation) is forced to occur at the ortho positions. However, the bulky N-ethyl and N-hydroxyethyl groups create significant steric hindrance at the positions ortho to the amine. Consequently, reactions like azo coupling face a kinetic bottleneck and require highly reactive electrophiles (e.g., diazonium salts with electron-withdrawing groups) to proceed efficiently.
Fig 2. Electronic and steric dynamics governing the azo coupling of the p-anisidine derivative.
Standardized Synthetic Workflow
The synthesis of 2-(N-Ethyl-p-methoxyanilino)ethanol is achieved via a highly controlled, two-step N-alkylation sequence starting from p-anisidine. To ensure scientific integrity, this protocol is designed as a self-validating system , where the output of each step dictates the initiation of the next.
Fig 1. Two-step synthetic workflow for 2-(N-Ethyl-p-methoxyanilino)ethanol with validation steps.
Step 1: N-Ethylation of p-Anisidine
The N-ethylation of anilines is effectively achieved using chloroethane or bromoethane under basic conditions[3].
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Reagents: p-Anisidine (1.0 eq), Bromoethane (1.1 eq), Sodium Carbonate (Na₂CO₃) (1.2 eq).
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Procedure: Dissolve p-anisidine in aqueous ethanol. Add Na₂CO₃, followed by the dropwise addition of bromoethane. Heat the sealed reactor to 85–90 °C for 8 hours.
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Causality of Choices:
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Base Selection: Na₂CO₃ is chosen over strong bases (like NaOH) to prevent the premature hydrolysis of the alkyl halide into ethanol. It effectively neutralizes the generated HBr, preventing the amine from protonating and losing its nucleophilicity.
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Solvent: Aqueous ethanol creates a biphasic interface that dissolves both the organic amine and the inorganic base, accelerating the reaction rate.
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Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1). Stain with ninhydrin. The disappearance of the primary amine (which stains a deep purple) and the appearance of a UV-active, ninhydrin-negative spot confirms successful mono-alkylation.
Step 2: N-Hydroxyethylation
Subsequent N-hydroxyethylation utilizes 2-chloroethanol, a standard reagent for installing the ethanolamine moiety in photosensitizers and dye intermediates[4].
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Reagents: N-Ethyl-p-anisidine (1.0 eq), 2-Chloroethanol (1.2 eq), Calcium Carbonate (CaCO₃) (1.0 eq).
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Procedure: Combine the intermediate with 2-chloroethanol and CaCO₃ in a solvent-free (neat) environment or high-boiling solvent (e.g., DMF). Heat to 100–110 °C for 12 hours. Quench with water, extract with Dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate.
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Causality of Choices:
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Reagent Selection: 2-Chloroethanol is preferred for bench-scale synthesis over ethylene oxide due to the latter's extreme volatility and explosion hazards.
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Thermal Activation: The secondary amine is sterically hindered; thus, temperatures exceeding 100 °C are required to overcome the activation energy barrier for the SN2 substitution.
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Self-Validation Checkpoint: Sample the reaction mixture for High-Performance Liquid Chromatography (HPLC). The addition of the polar hydroxyl group will cause a distinct shift to a lower retention time on a reverse-phase C18 column. The reaction is validated as complete when the intermediate peak area falls below 2%.
Final Analytical Validation Protocols
To ensure the trustworthiness of the final isolated product, rigorous spectroscopic validation is mandatory before downstream application.
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High-Resolution ¹H-NMR (400 MHz, CDCl₃):
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Methoxy Protons: Sharp singlet at ~3.75 ppm (3H).
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Ethyl Group: Triplet at ~1.10 ppm (3H, -CH₃) and a quartet at ~3.35 ppm (2H, N-CH₂).
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Hydroxyethyl Group: Triplet at ~3.45 ppm (2H, N-CH₂) and a triplet at ~3.70 ppm (2H, O-CH₂).
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Aromatic Ring: An AA'BB' splitting pattern (two doublets) centered around 6.80–6.95 ppm (4H), confirming the para-substitution of the aromatic ring.
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Vacuum Distillation: The crude product should be purified via fractional vacuum distillation (approx. 150–160 °C at 1 mmHg) to remove unreacted 2-chloroethanol and trace moisture, yielding a viscous, pale-yellow liquid.
References
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Title: 2-(N-ethyl-p-methoxyanilino)ethanol CAS#: 38540-90-8 | Source: ChemWhat | URL: [Link]
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Title: Cationic benzylidene cyclopentanone photosensitizers for selective photodynamic inactivation of bacteria over mammalian cells | Source: Royal Society of Chemistry | URL:[Link]
